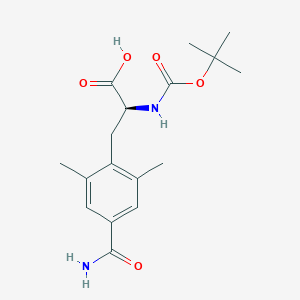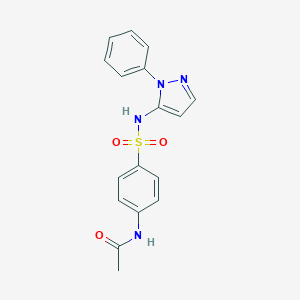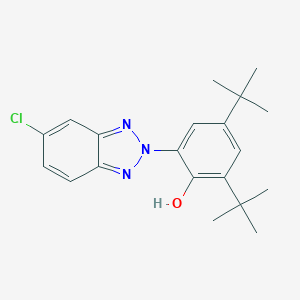
Amidepsina A
Descripción general
Descripción
Amidepsina A es un metabolito fúngico aislado del caldo de cultivo del hongo Humicola especie FO-2942. Es conocido por sus efectos inhibitorios sobre la diacilglicerol aciltransferasa, una enzima involucrada en la síntesis de triglicéridos a partir de diacilglicerol y acil-coenzima A .
Aplicaciones Científicas De Investigación
Amidepsina A tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El principal mecanismo de acción de Amidepsina A implica la inhibición de la diacilglicerol aciltransferasa, una enzima que cataliza la formación de triglicéridos a partir de diacilglicerol y acil-coenzima A . Al inhibir esta enzima, this compound reduce la síntesis de triglicéridos, lo que lleva a una disminución de la acumulación de lípidos en las células. Este mecanismo es particularmente relevante en el contexto de los trastornos metabólicos, donde la síntesis y acumulación excesivas de triglicéridos pueden provocar afecciones como la obesidad y la diabetes .
Compuestos similares:
Amidepsina B: Otro metabolito fúngico con efectos inhibitorios similares sobre la diacilglicerol aciltransferasa.
Roselipinas: Un grupo de metabolitos fúngicos que inhiben selectivamente la diacilglicerol aciltransferasa 2.
Xanthohumol: Un compuesto de origen vegetal que inhibe tanto la diacilglicerol aciltransferasa 1 como la 2.
Singularidad de this compound: A diferencia de otros inhibidores, this compound ha demostrado tener un impacto significativo en el metabolismo lipídico, lo que la convierte en una candidata prometedora para futuras investigaciones y desarrollo .
Análisis Bioquímico
Biochemical Properties
Amidepsine A plays a crucial role in biochemical reactions by inhibiting diacylglycerol acyltransferase. This enzyme catalyzes the final step in triglyceride synthesis, converting diacylglycerol and acyl-CoA to triglycerides. By inhibiting this enzyme, Amidepsine A reduces the formation of triglycerides, which can help mitigate conditions like fatty liver, obesity, and hypertriglyceridemia. The compound has shown inhibitory effects in rat liver microsomes with an IC50 value of 10.2 µM and in Raji cells with an IC50 value of 15.5 µM .
Cellular Effects
Amidepsine A influences various cellular processes by inhibiting diacylglycerol acyltransferase. This inhibition leads to a reduction in triglyceride formation, which can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, the reduction in triglyceride levels can alter lipid signaling pathways, affecting processes such as lipid storage, energy metabolism, and cell membrane composition. These changes can have downstream effects on cellular functions, including insulin sensitivity and inflammatory responses .
Molecular Mechanism
The molecular mechanism of Amidepsine A involves its binding to diacylglycerol acyltransferase, thereby inhibiting its activity. This inhibition prevents the conversion of diacylglycerol and acyl-CoA to triglycerides, leading to a decrease in triglyceride synthesis. Additionally, Amidepsine A may influence gene expression by modulating lipid signaling pathways, which can result in changes in the expression of genes involved in lipid metabolism and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amidepsine A have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Amidepsine A remains stable under certain conditions, allowing for sustained inhibition of diacylglycerol acyltransferase. Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways or changes in enzyme expression levels .
Dosage Effects in Animal Models
The effects of Amidepsine A vary with different dosages in animal models. At lower doses, the compound effectively inhibits diacylglycerol acyltransferase, leading to a reduction in triglyceride levels and associated metabolic benefits. At higher doses, Amidepsine A may exhibit toxic or adverse effects, such as liver toxicity or disruption of normal lipid metabolism. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Amidepsine A is involved in metabolic pathways related to lipid metabolism. By inhibiting diacylglycerol acyltransferase, the compound reduces the synthesis of triglycerides, which can affect metabolic flux and metabolite levels. This inhibition can lead to changes in the levels of diacylglycerol, acyl-CoA, and other intermediates in lipid metabolism. Additionally, Amidepsine A may interact with other enzymes and cofactors involved in lipid biosynthesis and degradation, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, Amidepsine A is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and localization. Once inside the cell, Amidepsine A can accumulate in specific compartments, such as the endoplasmic reticulum, where diacylglycerol acyltransferase is localized. This targeted distribution allows Amidepsine A to effectively inhibit the enzyme and exert its biochemical effects .
Subcellular Localization
The subcellular localization of Amidepsine A is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where diacylglycerol acyltransferase is found. This localization is facilitated by targeting signals or post-translational modifications that direct Amidepsine A to specific compartments. By localizing to the endoplasmic reticulum, Amidepsine A can effectively inhibit diacylglycerol acyltransferase and reduce triglyceride synthesis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Amidepsina A se suele aislar del caldo de cultivo de Humicola especie FO-2942. El proceso de aislamiento implica varios pasos, incluida la fermentación, extracción y purificación . El caldo de cultivo se fermenta primero en condiciones específicas, seguido de la extracción utilizando disolventes orgánicos como metanol o acetato de etilo. El extracto crudo se somete entonces a técnicas cromatográficas para purificar this compound .
Métodos de producción industrial: La producción industrial de this compound implica la fermentación a gran escala de Humicola especie FO-2942. El proceso de fermentación se optimiza para maximizar el rendimiento de this compound. Después de la fermentación, el compuesto se extrae y purifica utilizando técnicas similares a las utilizadas en la preparación a escala de laboratorio .
Análisis De Reacciones Químicas
Tipos de reacciones: Amidepsina A se somete a varias reacciones químicas, incluyendo hidrólisis, esterificación y oxidación .
Reactivos y condiciones comunes:
Hidrólisis: this compound puede hidrolizarse en condiciones ácidas o básicas para producir sus ácidos y alcoholes constituyentes.
Esterificación: Puede sufrir reacciones de esterificación con alcoholes en presencia de catalizadores ácidos para formar ésteres.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios ésteres, ácidos y derivados oxidados, dependiendo de las condiciones de reacción y los reactivos utilizados .
Comparación Con Compuestos Similares
Amidepsine B: Another fungal metabolite with similar inhibitory effects on diacylglycerol acyltransferase.
Roselipins: A group of fungal metabolites that selectively inhibit diacylglycerol acyltransferase 2.
Xanthohumol: A plant-derived compound that inhibits both diacylglycerol acyltransferase 1 and 2.
Uniqueness of Amidepsine A: Unlike some other inhibitors, Amidepsine A has been shown to have a significant impact on lipid metabolism, making it a promising candidate for further research and development .
Propiedades
IUPAC Name |
2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGKRCPZJSNFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Amidepsine A?
A1: Amidepsine A is a potent and selective inhibitor of diacylglycerol acyltransferase (DGAT) [, ]. DGAT is a key enzyme involved in the final step of triacylglycerol (TAG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with acyl-CoA to form TAG. By inhibiting DGAT, Amidepsine A reduces TAG formation [].
Q2: What is the structural characterization of Amidepsine A?
A2: Amidepsine A is characterized as 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide []. Unfortunately, the exact molecular formula and weight are not provided in the provided abstracts.
Q3: How does Amidepsine A impact triacylglycerol formation in cells?
A3: Amidepsine A specifically inhibits TAG formation in living cells []. This was demonstrated in Raji cells, where the compound effectively reduced TAG levels, highlighting its ability to target DGAT activity within a cellular environment.
Q4: Are there other compounds similar to Amidepsine A?
A4: Yes, several other amidepsines (B, C, D, and E) have been isolated from the Humicola sp. fungus [, , ]. Amidepsine D is particularly notable as it has been identified as 2,4-di-O-methylgryphoric acid [].
Q5: Has Amidepsine A been tested in any disease models?
A5: While the provided abstracts do not detail specific disease models for Amidepsine A, research using other DGAT inhibitors, like xanthohumol and Amidepsine D, indicates a potential role for these compounds in regulating angiogenesis, a process important in tumor growth and development []. Further investigation is needed to determine if Amidepsine A shares similar properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B103839.png)









